4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-tolyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Oxidation to form the oxido group: This can be done using an oxidizing agent under controlled conditions.
Attachment of the butoxy group: This step typically involves an etherification reaction.
Formation of the benzamide moiety: This can be achieved through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group or to modify other functional groups.
Substitution: The butoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction may yield a fully reduced compound.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound may be used as a tool to study various biological processes, particularly those involving its specific functional groups.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(5-oxido-2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-butoxy-N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific combination of functional groups and the resulting properties. The presence of the p-tolyl group, in particular, may confer unique electronic or steric properties that differentiate it from similar compounds.
Biological Activity
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, a butoxy group, and a benzamide moiety. Its unique structure contributes to its diverse biological activities.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20N2O3S |
Molecular Weight | 344.43 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest selective antibacterial effects, particularly against Bacillus subtilis and Escherichia coli .
Anticancer Activity
Studies have also explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the inhibition of specific signaling pathways. The ability to bind to key enzymes or receptors involved in cancer proliferation is a significant aspect of their mechanism .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, affecting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways associated with inflammation and cancer progression.
- Cellular Interaction : The compound's structure allows it to interact with cellular components, potentially altering gene expression and protein synthesis .
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of several thieno[3,4-c]pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound showed significant activity against selected bacterial strains with an MIC value indicative of its potential as an antimicrobial agent .
Study 2: Cancer Cell Line Testing
Another study investigated the effects of thieno[3,4-c]pyrazole derivatives on various cancer cell lines. The results demonstrated that this compound effectively induced apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-4-13-29-19-11-7-17(8-12-19)23(27)24-22-20-14-30(28)15-21(20)25-26(22)18-9-5-16(2)6-10-18/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGHDCCZUXEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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